molecular formula C19H25ClN4O B5049407 N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

货号 B5049407
分子量: 360.9 g/mol
InChI 键: QSCKGDNDDQDSQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor CB1. It has been extensively studied for its potential therapeutic applications in various diseases and conditions.

作用机制

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a selective antagonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 receptor activation has been linked to various physiological processes, including appetite regulation, pain perception, and reward processing. N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide blocks the binding of endocannabinoids to the CB1 receptor, thereby reducing the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance, and reducing drug-seeking behavior. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are involved in reward processing and addiction.

实验室实验的优点和局限性

One of the advantages of using N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise targeting of the receptor and its downstream signaling pathways. However, one limitation is that it may not fully replicate the effects of endocannabinoid signaling, as it only blocks the CB1 receptor and does not affect other cannabinoid receptors or the synthesis and degradation of endocannabinoids.

未来方向

There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One area of interest is its potential use in treating other diseases and conditions, such as anxiety and depression. N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use in combination with other drugs or therapies, such as cognitive behavioral therapy, to enhance its therapeutic effects. Finally, further research is needed to understand the long-term effects of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide on the CB1 receptor and its downstream signaling pathways, as well as its potential for tolerance and dependence.

合成方法

The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves several steps, starting with the reaction of 4-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the corresponding amide. This amide is then reacted with piperidine in the presence of a coupling agent to give the final product, N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

科学研究应用

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases and conditions, including obesity, diabetes, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in diabetic mice. N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been studied for its potential use in treating drug addiction, particularly to opioids and cocaine. In preclinical studies, it has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior.

属性

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-14-10-15(2)24(22-14)13-19(25)21-18-4-3-9-23(12-18)11-16-5-7-17(20)8-6-16/h5-8,10,18H,3-4,9,11-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCKGDNDDQDSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。